molecular formula C15H21NO4 B2456147 N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1215762-82-5

N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2456147
CAS RN: 1215762-82-5
M. Wt: 279.336
InChI Key: FJAYXJOGTZIBSN-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as HOCPCA, is a synthetic compound that has potential applications in the field of medicine. It is a small molecule that acts as a selective agonist for the G protein-coupled receptor GPR35. This receptor is found in various tissues and is involved in a range of physiological processes, including immune response, inflammation, and pain perception. In

Scientific Research Applications

Chemoselective Acetylation and Its Implications

Chemoselective acetylation processes, such as those described in the synthesis of intermediates for antimalarial drugs, showcase the relevance of precise functional group modifications in pharmaceutical synthesis. For instance, the study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an antimalarial drug intermediate, highlights the importance of catalyst selection and reaction conditions optimization (Deepali B Magadum & G. Yadav, 2018).

Comparative Metabolism in Herbicide Research

Research on the metabolism of chloroacetamide herbicides in liver microsomes provides insights into the metabolic pathways and potential toxicology of compounds with acetamide structures. The work by Coleman et al. (2000) elucidates the complex metabolic pathways involved, which could be relevant for understanding the metabolism and potential effects of "N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide" (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

Crystal Structure and Optical Properties

The study of crystal structures and optical properties of compounds, such as the work on orcinolic derivatives by Wannalerse et al. (2022), underscores the significance of structural analysis in determining compound properties. Such analyses could be instrumental for "N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide" to explore its physical and chemical characteristics (B. Wannalerse et al., 2022).

Silylation and Heterocycle Formation

The interaction of acetamide derivatives with organosilicon compounds, as detailed by Lazareva et al. (2017), provides a glimpse into the synthesis of silaheterocyclic compounds. This research could offer a pathway for modifying "N-((1-hydroxycyclopentyl)methyl)-2-(2-methoxyphenoxy)acetamide" to enhance its properties or develop new derivatives (N. Lazareva et al., 2017).

properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-6-2-3-7-13(12)20-10-14(17)16-11-15(18)8-4-5-9-15/h2-3,6-7,18H,4-5,8-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAYXJOGTZIBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-hydroxycyclopentyl)methyl]-2-(2-methoxyphenoxy)acetamide

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